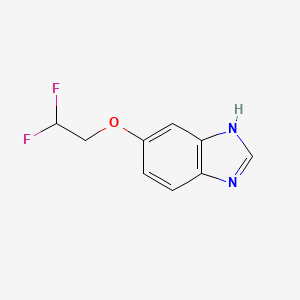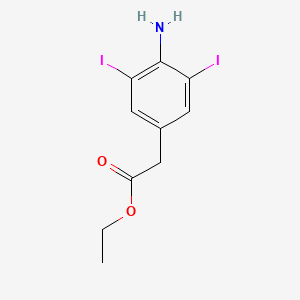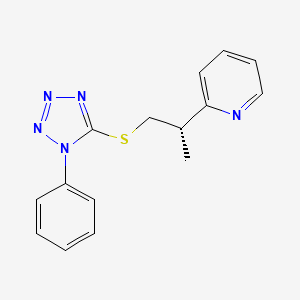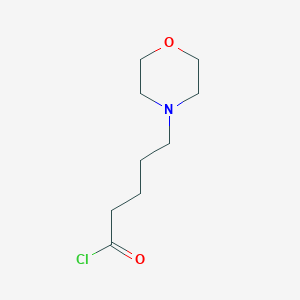
5-Morpholinopentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholinopentanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a morpholine ring attached to a pentanoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentanoyl chloride typically involves the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Morpholinopentanoic acid+SOCl2→5-Morpholinopentanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Morpholinopentanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-morpholinopentanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
5-Morpholinopentanoic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-Morpholinopentanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Material Science: It can be used in the modification of polymers and other materials to introduce functional groups that enhance their properties.
Wirkmechanismus
The mechanism of action of 5-Morpholinopentanoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity can be exploited to design inhibitors that covalently modify enzyme active sites or receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the morpholine ring.
Benzoyl Chloride: Another acyl chloride with an aromatic ring, used in similar applications.
Succinyl Chloride: Contains a succinyl group instead of a pentanoyl group, used in peptide synthesis.
Uniqueness
5-Morpholinopentanoyl chloride is unique due to the presence of the morpholine ring, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets.
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
5-morpholin-4-ylpentanoyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2 |
InChI-Schlüssel |
DYDQHWXXRODFEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



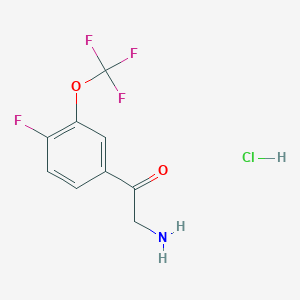
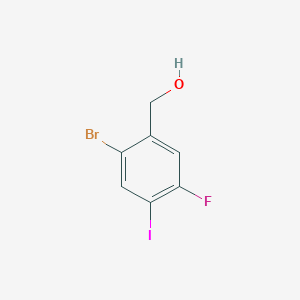

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
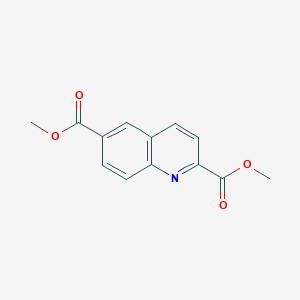
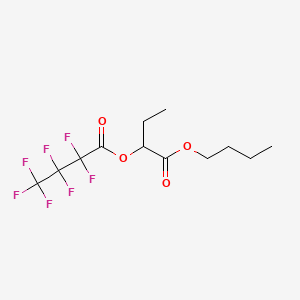

![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
